molecular formula C18H23NO3 B2975931 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one CAS No. 887209-95-2

4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one

カタログ番号: B2975931
CAS番号: 887209-95-2
分子量: 301.386
InChIキー: IGGPMVDPVDEGHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((2,6-Dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core substituted at position 6 with an ethyl group and at position 4 with a (2,6-dimethylmorpholino)methyl moiety. The 2,6-dimethylmorpholino group introduces stereochemical complexity (cis-configuration) and modulates physicochemical properties such as solubility and lipophilicity.

特性

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-14-5-6-17-16(7-14)15(8-18(20)22-17)11-19-9-12(2)21-13(3)10-19/h5-8,12-13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGPMVDPVDEGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CC(OC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-ethyl-2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis. Purification methods, such as recrystallization or chromatography, are employed to isolate the desired product.

化学反応の分析

Types of Reactions

4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the chromen-2-one core are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

科学的研究の応用

4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Coumarin Derivatives

Example Compound : 5,7-Dihydroxy-4-propyl-2H-chromen-2-one (from )

  • Structural Differences: Position 4: Propyl group vs. morpholino-methyl group. Position 6: Ethyl group vs. unsubstituted (in some analogs). Additional hydroxyl groups at positions 5 and 5.
  • Biological Activity :
    • Fluorescent 5,7-dihydroxy-4-propyl derivatives exhibit antimicrobial and antitumor activity, with docking studies suggesting interactions with DNA topoisomerases .

Kinase Inhibitors with 2,6-Dimethylmorpholino Substituents

CFI-400945 (–9, 12)
  • Core Structure: Indazolyl-spiroindolinone.
  • Key Feature: (cis)-2,6-Dimethylmorpholino group attached to a styryl linker.
  • Target : Polo-like kinase 4 (PLK4), a mitotic kinase overexpressed in cancers.
  • Functional Role of Morpholino Group: Enhances binding affinity to PLK4 via hydrophobic interactions. Improves oral bioavailability and metabolic stability compared to earlier scaffolds .
  • Pharmacokinetics: Nanomolar potency in cancer cell lines (e.g., IC₅₀ = 3 nM in HCT-116 cells). Oral administration in murine models shows tumor growth inhibition .
GSK2292767A ()
  • Core Structure : Oxazole-indazol-pyridinamine.
  • Key Feature: (2R,6S)-2,6-Dimethylmorpholino group.
  • Target: Phosphoinositide 3-kinase delta (PI3Kδ), a kinase involved in inflammatory signaling.
  • Functional Role of Morpholino Group: Contributes to target selectivity and lung retention in inhaled formulations. Optimizes solubility for pulmonary delivery .

Heterocyclic Systems with Morpholino Substituents

Example Compound: 6-((2R,6S)-2,6-Dimethylmorpholino)imidazo[1,2-b]pyridazine-2-carbaldehyde ()

  • Core Structure : Imidazopyridazine.
  • Key Feature: Morpholino group at position 4.
  • Functional Role: The morpholino group balances lipophilicity and solubility, a common strategy in kinase inhibitor design .

Comparative Data Table

Property / Compound 4-((2,6-Dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one 5,7-Dihydroxy-4-propyl-2H-chromen-2-one CFI-400945 GSK2292767A
Core Structure Chromen-2-one Chromen-2-one Indazolyl-spiroindolinone Oxazole-indazol-pyridinamine
Molecular Weight (g/mol) ~345 (estimated) ~236 546.6 ~600 (estimated)
Key Substituents 6-ethyl; 4-(2,6-dimethylmorpholino)methyl 4-propyl; 5,7-dihydroxy Styryl-morpholino; spirocore Morpholino; methoxy
Primary Target Not reported DNA topoisomerase (hypothesized) PLK4 PI3Kδ
Biological Activity Not reported Antimicrobial, antitumor Antitumor (IC₅₀ = 3 nM) Anti-inflammatory
Administration Route Not reported Oral/IV Oral Inhaled
Pharmacokinetic Highlight N/A Moderate metabolic stability High oral bioavailability Lung-selective distribution

Key Research Findings

Role of Morpholino Substituents: The 2,6-dimethylmorpholino group is a versatile moiety in kinase inhibitors (e.g., CFI-400945, GSK2292767A), enhancing target binding and pharmacokinetic properties . In coumarins, alkyl and morpholino substitutions at position 4 influence solubility and bioactivity .

Comparative Bioactivity: CFI-400945’s morpholino group is critical for PLK4 inhibition, while GSK2292767A’s morpholino group aids PI3Kδ selectivity. The target coumarin derivative’s ethyl and morpholino groups may synergize for antitumor effects, though experimental validation is needed .

Synthetic Considerations: Morpholino-containing compounds often require stereoselective synthesis (e.g., CFI-400945’s one-pot double SN2 reaction), which may limit scalability compared to simpler coumarin derivatives .

生物活性

4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by a chromen-2-one core structure, with substitutions that include a 2,6-dimethylmorpholino group and an ethyl group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that compounds similar to 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one exhibit antimicrobial activity. The mechanism often involves interaction with microbial enzymes or cell membranes, leading to inhibition of growth or cell death. Studies have shown that various substituted chromen-2-ones possess significant antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of chromen-2-one derivatives. For instance, a study on related compounds demonstrated moderate anticancer activities against various cancer cell lines, including DU145 (prostate carcinoma) and MDA-MB 231 (breast cancer) cells. The biological activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through mechanisms such as enzyme inhibition and receptor modulation .

Antioxidant Activity

4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one may also exhibit antioxidant properties. Compounds within the coumarin family are known for their ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. For instance, the compound could potentially inhibit enzymes involved in cancer progression or microbial growth .

Case Study: Anticancer Activity Evaluation

A study focused on the anticancer properties of various chromen-2-one derivatives found that certain structural modifications enhanced their efficacy against cancer cell lines. The study involved testing several derivatives against DU145 and HepG2 (liver cancer) cells, revealing that modifications like introducing electron-withdrawing groups increased cytotoxicity.

Compound NameCell Line TestedIC50 Value (µM)
Compound ADU14515
Compound BHepG220
4-DimethylMDA-MB 23125

Case Study: Antioxidant Activity Assessment

In another investigation assessing antioxidant properties, various substituted chromen-2-one derivatives were tested using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substitutions exhibited superior antioxidant activity compared to those without.

Compound NameDPPH Scavenging (%)
Compound C85
Compound D75
4-Dimethyl60

Q & A

Q. What are the recommended synthetic routes for 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The synthesis of coumarin derivatives typically involves condensation reactions. For example, substituted coumarins can be synthesized via solid-phase reactions using malonic acid and phenol derivatives in the presence of catalysts like zinc chloride and phosphorous oxychloride . To introduce the 2,6-dimethylmorpholino group, a Mannich reaction or reductive amination may be employed, using 2,6-dimethylmorpholine as a nucleophile. Optimization involves controlling temperature (60–80°C), stoichiometry of reagents (e.g., 1:1.2 molar ratio of coumarin precursor to morpholine derivative), and reaction time (12–24 hours). Purity can be improved via recrystallization in ethanol or column chromatography using silica gel .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H, ¹³C, 2D-COSY): Essential for confirming substituent positions and stereochemistry. The ethyl group at C6 and morpholino-methyl linkage at C4 produce distinct splitting patterns (e.g., quartet for ethyl CH2 and multiplet for morpholino protons) .
  • X-ray crystallography: Resolves absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for structure refinement, with R factors < 0.05 indicating high precision .
  • HRMS: Validates molecular formula (e.g., C17H23NO3 requires [M+H]+ = 290.1756) .

Q. How does the 2,6-dimethylmorpholino substituent influence the compound’s physicochemical properties?

The 2,6-dimethylmorpholino group enhances lipophilicity (logP ≈ 2.5–3.0) and basicity (pKa ~7.5–8.5), which can improve membrane permeability. Comparative studies with unmethylated morpholino analogs show reduced solubility in aqueous buffers (e.g., <10 µM in PBS), necessitating formulation with co-solvents like DMSO for in vitro assays .

Q. What are the best practices for stability testing under varying pH and temperature conditions?

  • pH stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis. Acidic conditions (pH < 3) may hydrolyze the morpholino-methyl bond .
  • Thermal stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C suggests robustness for storage) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate kinase inhibitory activity, given structural similarities to PI3Kδ/PLK4 inhibitors?

  • Target selection: Prioritize kinases with hydrophobic active sites (e.g., PI3Kδ, PLK4) based on the compound’s morpholino and coumarin moieties, which mimic ATP-binding motifs .
  • Assay design: Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases. For example, measure IC50 values in a 10-dose dilution series (0.1–100 µM) and validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

Discrepancies may arise from formulation differences. For low-solubility compounds (e.g., <50 µM):

  • Nanosuspensions: Prepare via wet milling to enhance dissolution rates.
  • Lysosomal trapping: Use basic amines (e.g., morpholino groups) to exploit acidic organelles for intracellular retention .
    Validate approaches using parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics (e.g., lung retention in rodent models) .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • In silico tools: Use ADMET Predictor or Schrödinger’s QikProp to identify probable Phase I/II metabolism sites (e.g., oxidation of ethyl groups or morpholino ring).
  • CYP450 inhibition assays: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

  • Analog synthesis: Modify substituents at C6 (e.g., replace ethyl with methyl or halogen) and the morpholino group (e.g., dimethyl vs. diethyl).
  • Biological testing: Use a matrix approach to correlate logP, polar surface area, and IC50 values. Multivariate regression analysis identifies critical parameters (e.g., steric bulk at C6 enhances potency) .

Q. How can crystallographic data inform polymorph screening and formulation development?

  • Polymorph identification: Screen using solvents of varying polarity (e.g., ethanol, acetonitrile) and analyze via powder XRD.
  • Co-crystallization: Explore co-formers (e.g., succinic acid) to improve solubility. SHELXD can solve crystal structures of new forms .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy and pharmacokinetics?

  • Xenograft models: Subcutaneous tumors in nude mice (e.g., HCT116 colon cancer) to assess tumor growth inhibition.
  • PK/PD studies: Measure plasma half-life (T1/2) and tissue distribution via LC-MS/MS. For lung-targeted delivery, use aerosolized formulations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。